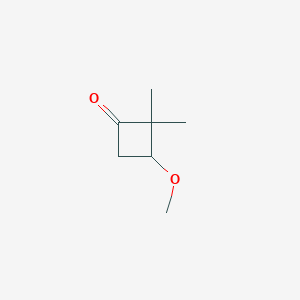

3-Methoxy-2,2-dimethylcyclobutan-1-one

Description

Significance of Four-Membered Ring Systems in Complex Molecular Architectures

Four-membered ring systems, such as cyclobutanes and cyclobutanones, are crucial building blocks in chemical synthesis. colab.ws Their importance is largely due to the significant ring strain—a consequence of bond angle compression and torsional strain—which makes them susceptible to selective transformations that are not readily achievable with more stable five- or six-membered rings. colab.wsresearchgate.net

This inherent reactivity allows them to serve as versatile synthetic intermediates, enabling diverse and powerful transformations including:

Ring Expansion: Cyclobutanones can be converted into larger, more complex ring systems like cyclopentanones or lactones through reactions such as the Baeyer-Villiger oxidation or various rearrangement reactions. uni.lu

Ring Opening: The strained C-C bonds can be selectively cleaved to provide access to functionalized acyclic compounds in a stereocontrolled manner. colab.ws

Cycloaddition Reactions: The carbonyl group in cyclobutanones can act as a reactive handle for further functionalization, while the ring itself can participate in formal cycloaddition processes. nih.gov

These transformations are critical for assembling the intricate skeletons of many biologically relevant molecules, making four-membered rings indispensable tools for synthetic chemists. colab.ws

Evolution of Synthetic Strategies for Cyclobutanone (B123998) Derivatives

The synthesis of cyclobutanone derivatives has been a persistent challenge for organic chemists, leading to the development of numerous innovative strategies. Historically, methods were often limited in scope and efficiency, but the field has evolved significantly with the advent of modern catalytic and photochemical techniques.

Key synthetic strategies include:

[2+2] Cycloadditions: This is one of the most common and powerful methods for constructing four-membered rings. Photochemical [2+2] cycloadditions involve the reaction of two alkene components, one of which is photochemically excited, to form a cyclobutane (B1203170) ring. Another major route is the thermal [2+2] cycloaddition of a ketene (B1206846) (or a ketene equivalent) with an alkene, which directly yields a cyclobutanone. This method has been refined to allow for high levels of stereocontrol.

Ring Expansion of Cyclopropane (B1198618) Derivatives: The one-carbon ring expansion of readily available cyclopropanol (B106826) or other cyclopropane derivatives provides a reliable route to cyclobutanones. These reactions often proceed via semipinacol-type rearrangements and can be catalyzed by acids. uni.lu

Intramolecular Cyclization: The direct cyclization of linear precursors, such as the 1,4-C-H alkylation of diazoketones using metalloradical catalysis, has emerged as a modern approach for the stereoselective construction of the cyclobutanone framework.

Organocatalysis: In recent years, organocatalyzed reactions have been developed to achieve enantioselective synthesis and functionalization of cyclobutanones, for instance, through aldol (B89426) reactions on the cyclobutanone scaffold.

These evolving strategies have made a wide array of substituted cyclobutanones more accessible, including those with specific stereochemistry, which are invaluable for target-oriented synthesis.

Research Trajectories and Academic Focus on 3-Methoxy-2,2-dimethylcyclobutan-1-one

The specific compound, this compound, is a known chemical entity with the molecular formula C₇H₁₂O₂. Its structure combines several features of interest in cyclobutanone chemistry: a gem-dimethyl group at the C2 position and a methoxy (B1213986) substituent at the C3 position.

| Property | Data |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 2063-96-9 |

| IUPAC Name | This compound |

Despite its well-defined structure, a review of scientific literature indicates that this compound has not been the subject of dedicated academic research or extensive publication. There is no significant body of work detailing its synthesis, reactivity, or application as a synthetic intermediate.

However, research into structurally related compounds provides a basis for its potential academic interest. The study of 3-alkoxy cyclobutanones is relevant for understanding the influence of electron-donating substituents on the reactivity of the strained ring. Similarly, 2,2-disubstituted cyclobutanones are common motifs explored in ring-expansion reactions and in the synthesis of natural products like sesquiterpenes. Therefore, it can be posited that this compound could serve as a potential building block in organic synthesis, although its specific research trajectories remain unexplored to date.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)5(8)4-6(7)9-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYREKZWVYDWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702670 | |

| Record name | 3-Methoxy-2,2-dimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2063-96-9 | |

| Record name | 3-Methoxy-2,2-dimethylcyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2063-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,2-dimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cutting Edge Synthetic Methodologies for 3 Methoxy 2,2 Dimethylcyclobutan 1 One and Analogous Cyclobutanone Derivatives

Enantioselective and Diastereoselective Synthetic Pathways to Cyclobutanones

The precise control of stereochemistry is paramount in modern organic synthesis. The development of enantioselective and diastereoselective methods to construct cyclobutanone (B123998) frameworks has been a major focus, enabling access to specific stereoisomers with high purity.

Stereocontrolled [2+2] Cycloaddition Reactions.nih.govnumberanalytics.com

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane (B1203170) rings. numberanalytics.com It involves the combination of two double-bond-containing molecules to form a four-membered ring. numberanalytics.com Achieving stereocontrol in these reactions is crucial for the synthesis of chiral cyclobutanones.

The cycloaddition of olefins with ketenes or their nitrogen analogues, keteniminium salts, is a highly effective and reliable method for producing cyclobutanones. nih.govnih.gov Ketenes, being sterically unencumbered and linear, are excellent substrates for thermal [2+2] cycloadditions. harvard.edu Keteniminium ions, which are readily generated, are less susceptible to dimerization compared to ketenes and offer a handle to manipulate selectivity. nih.gov

These reactions have proven to be robust and applicable in the synthesis of complex molecules. nih.gov For instance, the intermolecular [2+2] thermal cycloaddition between an alkene and a keteniminium salt can be a key step in constructing complex core structures. nih.gov A flow chemistry process for the synthesis of 2-substituted cyclobutanones using the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas has also been developed, offering a safe and reliable route to these compounds. rsc.orgscispace.comresearchgate.net

Table 1: Examples of [2+2] Cycloadditions with Keteneiminium Salts

| Amide Precursor | Alkene | Product | Yield | Reference |

| N-(4-methoxyphenyl)acetamide | Ethylene | 2-(4-methoxyphenyl)cyclobutanone | 89% | scispace.com |

| N-(thiophen-2-yl)acetamide | Ethylene | 2-(thiophen-2-yl)cyclobutanone | 92% | scispace.com |

| N-(tert-butyl)acetamide | Ethylene | 2-(tert-butyl)cyclobutanone | 96% | researchgate.net |

Photochemical [2+2] cycloadditions represent a powerful strategy for the synthesis of cyclobutane rings, often proceeding with high regio- and stereoselectivity. researchgate.netacs.org This method typically involves the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise reaction with the ground-state alkene via a 1,4-diradical intermediate. baranlab.org Common sensitizers used to populate the triplet state include acetone (B3395972) and benzophenone. baranlab.org

The direct intermolecular [2+2] reaction of an α,β-unsaturated ketone with an alkene under photocatalytic conditions can produce a cyclobutane, although it may lead to a mixture of regioisomers. nih.gov Transition metal catalysis, particularly with copper(I) salts, offers an alternative approach where visible light can be used to promote the cycloaddition. nih.govacs.org This visible light-catalyzed electron transfer strategy is particularly effective for reactions between electron-rich and electron-deficient olefinic substrates. nih.gov The stereoselective synthesis of cyclobutane derivatives has also been achieved through solid-state photochemical [2+2] cycloaddition reactions. figshare.com

Table 2: Key Features of Photochemical [2+2] Cycloadditions

| Method | Description | Advantages | Reference |

| Direct Irradiation | Uses UV light to excite an enone, which then reacts with an alkene. | Simplicity | organicreactions.org |

| Sensitization | Employs a sensitizer (B1316253) (e.g., acetone) to facilitate the formation of the excited triplet state. | Can be used for substrates that do not absorb UV light efficiently. | baranlab.org |

| Transition Metal Catalysis | Utilizes a transition metal complex (e.g., Cu(I)) to catalyze the reaction under visible light. | Milder reaction conditions, complementary to other methods. | nih.govacs.org |

Organocatalyzed Approaches for Asymmetric Cyclobutanone Synthesis.nih.govnih.gov

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including cyclobutanones. nih.govnih.govyoutube.com These methods utilize small, chiral organic molecules as catalysts to induce stereoselectivity.

One notable approach involves the enantioselective Michael addition of a nucleophile to a cyclobutenone, catalyzed by a chiral organocatalyst. nih.govresearchgate.net For example, the sulfa-Michael addition of thiols to cyclobutenes can be catalyzed by a chiral cinchona-based squaramide bifunctional acid-base catalyst to produce thio-substituted cyclobutanes with high yield and enantioselectivity. rsc.org

Another strategy is the tandem cyclopropanation/semipinacol rearrangement catalyzed by a chiral Lewis acid. This method has been used to synthesize α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and with excellent enantio- and diastereoselectivity. acs.org Organocatalytic ring expansion cascades of cyclobutanones have also been developed for the preparation of functionalized eight-membered benzolactams. researchgate.net

Table 3: Organocatalyzed Synthesis of Chiral Cyclobutane Derivatives

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Ratio (er) | Reference |

| Sulfa-Michael Addition | Chinchona-based squaramide | Thiol, Cyclobutene | Thio-substituted cyclobutane | up to 99.7:0.3 | rsc.org |

| Michael Addition/Ring Expansion | Bifunctional aminocatalyst | Cyclobutanone, ortho-amino nitrostyrene | Benzazocinone | - | researchgate.net |

| Tandem Cyclopropanation/Semipinacol Rearrangement | Chiral oxazaborolidinium ion | α-silyloxyacrolein, diazoester | α-silyloxycyclobutanone | up to 98% ee | acs.org |

Biocatalytic Resolution Techniques for Chiral Cyclobutanones.nih.govnih.gov

Biocatalysis offers an environmentally friendly and highly selective approach to obtaining enantiomerically pure compounds. nih.gov The kinetic resolution of racemic cyclobutanones and their derivatives using enzymes is a well-established technique. nih.govnih.gov

Lipases are commonly employed for this purpose, catalyzing either the enantioselective acylation of a racemic cyclobutanol (B46151) or the enantioselective hydrolysis of a racemic cyclobutanyl acetate. researchgate.net For example, Porcine Pancreatic Lipase (PPL) can effectively discriminate between the two enantiomers of a racemic cyclobutanol, affording an optically pure ester and leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. researchgate.net This enzymatic approach provides access to both enantiomers of the target molecule. researchgate.netnih.gov

The desymmetrization of prochiral or meso compounds using biocatalysts is another powerful strategy that avoids the 50% yield limitation of classical kinetic resolution. mdpi.com

Ring Expansion and Rearrangement Strategies

Ring expansion and rearrangement reactions provide alternative and powerful pathways to cyclobutanone derivatives, often starting from smaller, more readily available ring systems. nih.gov

One common strategy is the one-carbon ring expansion of cyclopropanol (B106826) derivatives. nih.gov For instance, a catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanones bearing α-quaternary stereogenic centers with high enantioselectivity. organic-chemistry.org Similarly, a pinacol-type rearrangement of α-hydroxycyclopropyl carbinols provides access to both cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org A formal vinylidene insertion into cyclopropanone (B1606653) equivalents has also been developed as a general route to enantioenriched alkylidenecyclobutanones. chemrxiv.orgchemrxiv.org

The Beckmann rearrangement of cyclobutanone oximes is a classic method for nitrogen insertion to form γ-lactams. rsc.orgrsc.org This transformation can be achieved directly from cyclobutanones using an oxime as an aminating reagent in the presence of a catalytic amount of a Brønsted acid. rsc.org

Furthermore, transition metal-catalyzed ring expansions have been developed. For example, a rhodium-catalyzed reagent-free ring-expansion of cyclobutenones via C–C bond cleavage can synthesize a variety of poly-substituted cyclopentenones. utexas.edu Free radical-based ring expansion and annulation reactions of cyclobutanones have also been explored to construct larger ring systems. researchgate.net Additionally, the thermal rearrangement of aminocyclobutenones can lead to the formation of 5H-furanones. soton.ac.uk

Cyclopropanol-Initiated Ring Expansions

Ring expansion of cyclopropanols represents a powerful method for the synthesis of cyclobutanones. This strategy leverages the high ring strain of the three-membered ring, which facilitates cleavage of an endocyclic C-C bond. β-Keto radicals can be generated from the single-electron oxidation and subsequent ring opening of cyclopropanols. nih.gov These reactive intermediates can then be trapped in various ways to yield functionalized products. nih.gov

One common approach involves the manganese(III)-mediated oxidative ring opening of cyclopropanols. nih.gov This process generates a β-keto radical that can participate in tandem cyclizations, efficiently forming two new carbon-carbon bonds. nih.gov While this specific methodology is often applied to the synthesis of more complex scaffolds like phenanthridines and oxindoles, the underlying principle of cyclopropanol ring-opening to a keto-intermediate is fundamental. nih.gov

Another variation is the protio-semipinacol ring-expansion, which converts tertiary vinylic cyclopropyl alcohols into cyclobutanones that feature α-quaternary stereogenic centers. organic-chemistry.org This reaction is catalyzed by the synergistic effect of a chiral dual-hydrogen-bond donor and hydrogen chloride, proceeding through a stepwise mechanism involving alkene protonation followed by C-C bond migration. organic-chemistry.org

| Method | Key Features | Intermediate | Typical Application |

| Mn(III)-Mediated Oxidation | Single-electron oxidation | β-Keto radical | Tandem cyclizations for complex heterocycles nih.gov |

| Protio-Semipinacol Rearrangement | Catalytic, asymmetric | Carbocation | Synthesis of α-quaternary cyclobutanones organic-chemistry.org |

Cyclopropylphenylthio- and Selenium-Carbinol Ring Enlargements

While direct examples titled "Cyclopropylphenylthio- and Selenium-Carbinol Ring Enlargements" are highly specific, the principle aligns with well-established rearrangements of functionalized cyclopropyl carbinols. The introduction of a sulfur or selenium moiety provides a handle to facilitate rearrangement through stabilization of intermediates or by acting as a leaving group. For instance, a selenoxide can serve as a leaving group to promote the formation of a carbonium ion, which then directs the ring expansion to a cyclobutanone. researchgate.net

These methodologies are conceptually similar to pinacol-type rearrangements where a heteroatom-stabilized or substituted carbinol undergoes a 1,2-carbon shift to expand the cyclopropane (B1198618) ring into a cyclobutanone. The choice of the heteroatom (sulfur or selenium) can influence reaction conditions and selectivity.

Oxaspiropentane-Derived Ring Expansions

Oxaspiropentanes, which can be synthesized by the epoxidation of methylenecyclopropanes, are valuable precursors for cyclobutanone synthesis. researchgate.net The high strain of the spirocyclic system makes it susceptible to rearrangement. This transformation can be catalyzed by a small amount of lithium iodide, which converts oxaspiropentane into cyclobutanone. researchgate.net

Furthermore, the ring expansion of oxaspiropentanes can be induced by Grignard reagents. researchgate.net This reaction proceeds through the stereospecific formation of a cyclobutanone intermediate. researchgate.net The subsequent attack of the Grignard reagent on the carbonyl group of this intermediate can lead to the synthesis of tertiary cyclobutanols in a one-pot reaction. researchgate.net The stereospecificity of the initial ring expansion allows for controlled synthesis of particular cyclobutanone stereoisomers. researchgate.net

| Reagent | Product Type | Key Observation |

| Lithium Iodide (catalytic) | Cyclobutanone | Direct conversion of oxaspiropentane researchgate.net |

| Grignard Reagents (e.g., RMgBr) | Tertiary Cyclobutanols | Proceeds via a cyclobutanone intermediate researchgate.net |

Oxidative Rearrangements to Functionalized Cyclobutanones

Oxidative rearrangements offer another pathway to cyclobutanones and their derivatives. These reactions often involve the cleavage of C-C bonds in a precursor molecule, driven by an oxidation step. For example, cyclobutanols can undergo an oxidative ring expansion with reagents like cobalt(II) acetylacetonate (B107027) (Co(acac)2) and triplet oxygen to form 1,2-dioxanols. nih.govresearchgate.net This process is initiated by the formation of an alkoxy radical, which leads to the regioselective cleavage of the cyclobutane ring. nih.govchemrxiv.org While this particular reaction expands the ring, related oxidative processes can be tailored to yield cyclobutanone derivatives from different starting materials.

A more direct route involves the oxidative ring expansion of methylenecyclopropanes using ceric ammonium (B1175870) nitrate (B79036) (CAN) under an oxygen atmosphere. This method provides a facile conversion to 2,2-diarylcyclobutanones in good yields. organic-chemistry.org Additionally, halogen-induced oxidative rearrangements of N,O-ketals prepared from cyclobutanones can lead to pyrrolidone derivatives, demonstrating the versatility of oxidative strategies on the cyclobutane core. nih.gov

Semipinacol-type Rearrangements for Cyclobutanone Derivatives

The semipinacol rearrangement is a classic and powerful tool in organic synthesis that has been adapted for the construction of cyclobutanones. wikipedia.orgnih.gov This reaction typically involves a 1,2-migration of an alkyl or aryl group to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. wikipedia.org

A prominent application is the tandem cyclopropanation/semipinacol rearrangement. nih.gov Chiral Lewis acids can catalyze the asymmetric reaction of α-silyloxyacroleins with diazoesters to produce α-silyloxycyclobutanones. nih.gov This process forms a chiral β-quaternary center with high yield and excellent enantioselectivity (up to 98% ee). nih.govacs.org The synthetic utility of the resulting cyclobutanone products is significant, as they can be converted into other valuable cyclic compounds like γ-lactones and cyclopentanones. nih.gov

The versatility of this rearrangement is also seen in the synthesis of both cis- and trans-2,3-disubstituted cyclobutanones from α-hydroxycyclopropyl carbinols, which are generated from 1-alkynyl-1-boronate esters. organic-chemistry.org

| Catalyst/Method | Substrates | Product Feature | Yield/Selectivity |

| Chiral Oxazaborolidinium Ion | α-silyloxyacroleins, diazoesters | α-silyloxycyclobutanone with β-quaternary center | Up to 91% yield, up to 98% ee nih.gov |

| Pinacol-type Rearrangement | α-hydroxycyclopropyl carbinols | 2,3-disubstituted cyclobutanones | Excellent diastereoselectivities organic-chemistry.org |

Transition Metal-Catalyzed and Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become indispensable for synthesizing and functionalizing complex molecules, including cyclobutanone derivatives.

Palladium-Catalyzed Cross-Coupling for Cyclobutanone Synthesis

Palladium-catalyzed reactions are highly effective for creating C-C bonds. While many applications involve the functionalization of a pre-existing cyclobutanone ring, some strategies use palladium catalysis in the ring-forming or rearranging steps. For instance, the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides does not form the cyclobutanone ring itself but rather leads to a ring expansion, affording stereoisomerically pure 2-alkylidenecyclopentanones. nih.gov

More directly related to cyclobutanone derivatives, palladium-catalyzed carbene coupling reactions have been developed using cyclobutanone-derived N-sulfonylhydrazones. organic-chemistry.org These hydrazones react with aryl or benzyl (B1604629) halides to produce a variety of structurally diverse products, such as cyclobutenes and methylenecyclobutanes, in very good yields. organic-chemistry.org This approach offers a powerful method for the derivatization of the cyclobutanone scaffold. organic-chemistry.orgresearchgate.net Optimization studies have identified catalyst systems like Pd2(dba)3 with PPh3 and Cs2CO3 as highly effective. organic-chemistry.org

A palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones provides an efficient route to benzofuran-3-cyclobutylidenes. acs.org This process involves a cascade of steps including intramolecular carbopalladation and palladium-carbene migratory insertion. acs.org These examples highlight the power of palladium catalysis to transform simple cyclobutanone precursors into more complex and valuable molecular architectures. acs.org

Nickel-Catalyzed Transformations for Cyclobutanone Formation

Nickel catalysis has emerged as a powerful tool in organic synthesis for the construction and transformation of strained ring systems, including cyclobutanone derivatives. These methods often proceed through the selective activation of otherwise inert C-C bonds, offering unique pathways for ring expansion, cycloaddition, and cross-coupling reactions. bohrium.com The versatility of nickel catalysts allows for the formation of complex molecular architectures from relatively simple cyclobutanone precursors.

One prominent strategy involves the nickel-catalyzed intramolecular ring-expansion of β-(2-bromoaryl) cyclobutanone derivatives. bohrium.com In this process, a nickel catalyst facilitates C-C and C=O bond cleavage and subsequent reorganization to form substituted indanones under mild conditions. bohrium.com The reaction utilizes water as a proton source and a reducing agent like bis(pinacolato)diboron (B136004) (B₂pin₂) to regenerate the active catalytic species. bohrium.com The choice of ligand is crucial for reactivity, with neocuproine (B1678164) demonstrating significant efficacy. bohrium.com This methodology is tolerant of various functional groups, highlighting its synthetic utility. bohrium.com

Another innovative approach is the asymmetric domino ring-opening/cross-coupling reaction of cyclobutanones. nih.gov This reductive strategy employs a chiral nickel complex, with manganese as a reducing agent, to react aryl iodide-tethered cyclobutanones with alkyl bromides. nih.gov The process furnishes chiral indanones that feature a quaternary stereogenic center with high enantioselectivity. nih.gov Mechanistic studies suggest the catalytic cycle involves a Ni(I)-mediated enantiotopic C−C σ-bond activation of the cyclobutanone as the key step. nih.gov

Furthermore, nickel-catalyzed cycloaddition reactions provide access to diverse bicyclic systems. An intramolecular Ni-catalyzed [4+2] coupling between cyclobutanones and allenes via C-C cleavage yields [3.2.2] bicyclic scaffolds. nih.gov This reaction is noted for being efficient, chemoselective, and proceeding under neutral pH and redox conditions, even at room temperature with low catalyst loadings. nih.gov Similarly, a Ni(0)-catalyzed [4+4] cycloaddition of diene-vinylcyclobutanones has been developed to access trans-5/8 bicyclic structures, which are present in some natural products. chemrxiv.orgresearchgate.net The success of this reaction hinges on the vinyl group in the substrate, which assists in the critical C-C bond cleavage of the cyclobutanone ring. chemrxiv.orgresearchgate.net

| Transformation Type | Catalyst System | Substrate Example | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|---|

| Intramolecular Ring Expansion | NiBr₂ / neocuproine | β-(2-bromoaryl) cyclobutanone | Indanone | Uses H₂O as a proton source; B₂pin₂ as a reductant. | bohrium.com |

| Asymmetric Domino Ring Opening/Cross-Coupling | Chiral Ni-complex / Mn | Aryl iodide-tethered cyclobutanone | Chiral Indanone | Creates quaternary stereogenic centers with high enantioselectivity. | nih.gov |

| Intramolecular [4+2] Cycloaddition | Ni(0) complex | Cyclobutanone-allene | [3.2.2] Bicyclic | Efficient, chemoselective, and occurs under mild conditions. | nih.gov |

| Intramolecular [4+4] Cycloaddition | Ni(0) / P(3,5-(CF₃)₂-C₆H₃)₃ | Diene-vinylcyclobutanone | trans-5/8 Bicyclic | Vinyl group is crucial for C-C bond activation. | chemrxiv.org |

Contemporary Synthetic Techniques

Modern organic synthesis increasingly relies on advanced technologies and methodologies to improve efficiency, safety, and scalability. For the production of cyclobutanone scaffolds, techniques such as flow chemistry and one-pot multicomponent reactions represent the cutting edge, offering significant advantages over traditional batch processing.

Flow Chemistry Protocols for Scalable Cyclobutanone Production

Flow chemistry, or continuous processing, has become a transformative technology for the synthesis of chemical compounds, including active pharmaceutical ingredients. wiley-vch.de Its advantages stem from the use of microreactors or tube reactors, which feature high surface-area-to-volume ratios. wiley-vch.de This characteristic allows for superior heat and mass transfer compared to large batch vessels, leading to better control over reaction parameters, improved yields and selectivity, and enhanced safety. wiley-vch.detechnologynetworks.com

The synthesis of cyclobutane rings, often precursors to cyclobutanones, can be effectively achieved using [2+2] photocycloaddition reactions. Performing these reactions in a continuous-flow setup offers distinct benefits, particularly for scalability. acs.org For instance, the continuous-flow photocycloaddition of maleic anhydride (B1165640) and ethylene has been successfully scaled up to produce multiple kilograms of the cyclobutane product per day. acs.org Such a process allows for precise control of irradiation time and temperature, minimizing byproduct formation. The "microwave-to-flow" paradigm is a useful strategy where initial reaction optimization is performed in small-scale microwave batch experiments before translation to a high-temperature/pressure continuous-flow system for production. technologynetworks.com

Flow chemistry is particularly well-suited for reactions that are difficult or hazardous to conduct on a large scale in batch reactors. This includes reactions at extreme temperatures or high pressures, or those involving hazardous reagents. wiley-vch.de The small reactor volume at any given time minimizes the risk associated with potential runaway reactions. The U.S. Food and Drug Administration (FDA) has shown strong support for continuous processing due to the ease of implementing in-line process analytical technology (PAT), which ensures robust process control and consistent product quality. technologynetworks.com

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Challenging; often requires re-optimization. | More straightforward; achieved by "numbering-up" (parallel reactors) or "sizing-up" (larger channels). | researchgate.net |

| Heat Transfer | Limited by vessel surface area, can lead to hotspots. | Excellent due to high surface-area-to-volume ratio. | wiley-vch.de |

| Safety | Higher risk with large volumes of hazardous materials or exergonic reactions. | Inherently safer due to small internal volume. | wiley-vch.de |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all parameters, enabling higher reproducibility. | technologynetworks.com |

| Reaction Conditions | Limited by boiling point of solvent at atmospheric pressure. | Can safely access high temperatures and pressures, accelerating reaction rates. | technologynetworks.com |

One-Pot Multicomponent Reactions for Cyclobutanone Scaffolds

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov This approach is a cornerstone of green and efficient chemistry, as it minimizes the number of synthetic steps, reduces waste from intermediate purification, and saves time and resources. nih.gov

The construction of cyclobutane and related four-membered ring scaffolds can be achieved through MCRs. For example, a visible-light-induced [2+2] cycloaddition can be merged with aldol (B89426) and Wittig reactions in a multicomponent cascade to synthesize substituted cyclobutanes. researchgate.net In this process, an iridium photocatalyst facilitates the energy transfer to an enone, which is generated in situ from an aldehyde and a ketone or phosphorus ylide, triggering the cycloaddition with an olefin. researchgate.net This method provides access to a diverse array of cyclobutanes with high selectivity under mild conditions. researchgate.net

Isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful for generating molecular diversity and complexity. nih.gov A novel I-MCR has been developed using hemiacetals as bifunctional substrates to create highly functionalized cyclopentenyl scaffolds through a cascade process. nih.gov While not forming cyclobutanes directly, this demonstrates the power of MCRs to construct complex carbocycles from simple starting materials in a single pot. The principles can be adapted for the synthesis of other ring systems. The development of new MCRs is crucial for expanding the scope of accessible molecular scaffolds for applications in medicinal chemistry and materials science. mdpi.comnih.gov

| Reaction Type | Components | Key Mediator/Catalyst | Resulting Scaffold | Key Advantages | Reference |

|---|---|---|---|---|---|

| Photocatalytic Cascade | Aldehyde, Ketone (or Ylide), Olefin | [Ir(ppy)₃] (Visible Light) | Substituted Cyclobutane | High step- and atom-economy; mild reaction conditions. | researchgate.net |

| Sequential aza-Piancatelli/Conia-ene | 2-Furylcarbinol, Amine, Alkyne | B(C₆F₅)₃ and Cu(OTf)₂ | cis-fused Cyclopentenone-pyrrolidine | Builds complex bicyclic systems in one pot with high diastereoselectivity. | rsc.org |

| Isocyanide-Based MCR | Hemiacetal, Amine, Isocyanide | Microwave Irradiation | Functionalized Cyclopentenyl Amine | Rapid generation of structural diversity and complexity. | nih.gov |

| Three-Component Synthesis | Aldehyde, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine (TEA) | Tetrazolo[1,5-a]pyrimidine | Simple setup, cost-effective, and high yield for complex heterocycles. | mdpi.com |

Mechanistic Elucidation and Reactivity Profile of 3 Methoxy 2,2 Dimethylcyclobutan 1 One

Fundamental Principles Governing Cyclobutanone (B123998) Reactivity Due to Ring Strain

The reactivity of cyclobutanones is fundamentally governed by the substantial ring strain inherent in the four-membered ring. fiveable.me This strain arises from two primary sources: angle strain and torsional strain. In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. However, the geometry of a cyclobutane (B1203170) ring forces these angles to be approximately 90°, a significant deviation that leads to inefficient orbital overlap and weaker C-C bonds. liskonchem.com This destabilization is known as angle strain.

Furthermore, the rigid, planar nature of the cyclobutanone ring forces adjacent C-H bonds into eclipsed conformations, creating torsional strain. The combination of these strains results in a molecule with high potential energy, making it significantly more reactive than acyclic or larger-ring ketones like cyclohexanone. fiveable.meliskonchem.com The inherent strain makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. fiveable.meliskonchem.com Consequently, reactions that lead to the opening of the ring are often thermodynamically favorable, as they release this stored strain energy. fiveable.me

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.1 |

Advanced Studies on Ring-Opening Reactions

The relief of ring strain is a primary driver for the diverse ring-opening reactions that 3-Methoxy-2,2-dimethylcyclobutan-1-one can undergo. These transformations can be initiated by thermal, acidic, basic, or other chemical triggers.

Under thermal conditions, cyclobutanones can undergo [2+2] cycloelimination, a type of pericyclic reaction. At elevated temperatures (around 350 °C for the parent cyclobutanone), the molecule cleaves to form ethylene (B1197577) and ketene (B1206846). wikipedia.org For a substituted compound like this compound, this thermal process would be expected to yield a substituted ketene and a substituted alkene. The high activation energy for this process, approximately 52 kcal/mol for unsubstituted cyclobutanone, reflects the energy required to break the C-C bonds of the ring. wikipedia.org The reaction proceeds through a concerted mechanism, governed by orbital symmetry rules.

The presence of an acid catalyst can facilitate the ring opening of cyclobutanones under much milder conditions than thermal cleavage. The mechanism typically begins with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. khanacademy.orgmasterorganicchemistry.com This protonated intermediate is highly susceptible to nucleophilic attack. A nucleophile, such as water or an alcohol, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

This step is often followed by the cleavage of one of the C-C bonds adjacent to the carbonyl group, which opens the ring and relieves the inherent strain. libretexts.orglibretexts.org The regioselectivity of the cleavage can be influenced by the substitution pattern on the ring. In the case of an asymmetric epoxide, a related strained ring system, the nucleophile attacks the more substituted carbon under acidic conditions. libretexts.org A similar principle may apply to substituted cyclobutanones, where the positive charge in the transition state is better stabilized.

| Catalyst Type | Example | Role |

|---|---|---|

| Brønsted Acid | H₂SO₄, HCl, H₃O⁺ | Protonates the carbonyl oxygen. masterorganicchemistry.com |

| Lewis Acid | AlCl₃, BF₃, TiCl₄ | Coordinates to the carbonyl oxygen, increasing its electrophilicity. |

Base-mediated reactions can also induce the cleavage of the cyclobutanone ring. A strong base can act as a nucleophile, attacking the electrophilic carbonyl carbon. This initial nucleophilic addition forms a tetrahedral alkoxide intermediate. The subsequent collapse of this intermediate can lead to the fission of a C-C bond, driven by the release of ring strain. For instance, treatment of certain substituted cyclobutanones with nucleophilic bases like methoxide (B1231860) can lead to the formation of butyric acid derivatives. acs.org Alternatively, a base can deprotonate the α-carbon, forming an enolate. While this typically leads to reactions at the α-position, subsequent rearrangements that involve ring opening are also possible, particularly if the resulting intermediate can be stabilized.

The high electrophilicity of the carbonyl carbon in cyclobutanones makes them prime targets for nucleophilic attack, which is a common pathway for ring cleavage. liskonchem.comliskonchem.com Various nucleophiles, including organometallics, hydrides, amines, and alkoxides, can initiate this process. The reaction begins with the addition of the nucleophile to the carbonyl group, followed by ring opening.

Electrophilic cleavage pathways are primarily initiated by the activation of the carbonyl group, as seen in acid catalysis. An electrophile (like H⁺) makes the carbonyl carbon a "super-electrophile," facilitating attack by even weak nucleophiles and leading to ring opening. masterorganicchemistry.com Therefore, most electrophile-driven cleavage reactions on cyclobutanones are, in fact, electrophile-catalyzed nucleophilic ring openings.

Intramolecular Rearrangements and Ring Transformations

The strain energy of the cyclobutanone ring can be harnessed to drive complex intramolecular rearrangements and transformations. For instance, free radical reactions can be initiated from substituted cyclobutanones, leading to ring expansion. researchgate.net In these processes, a radical generated on a side chain can add to the carbonyl group, forming an alkoxy radical. Subsequent β-scission of this intermediate results in a ring-expanded product, effectively transforming the four-membered ring into a larger, less strained system. researchgate.net Such radical-based ring expansions have been used to construct seven- and eight-membered rings from appropriately substituted cyclobutanone precursors. researchgate.net

Cyclobutane Ring Expansion to Five- and Six-Membered Rings

The inherent ring strain of the cyclobutane moiety in this compound makes it a candidate for ring expansion reactions. Such transformations are thermodynamically favorable as they relieve the strain of the four-membered ring to form more stable five- or six-membered rings. Common methods for effecting ring expansion of cyclobutanones involve treatment with diazomethane (B1218177) or other diazoalkanes, often in the presence of a Lewis acid catalyst.

For this compound, a regioselective outcome would be anticipated. The migration of one of the α-carbons to the carbonyl carbon would lead to the formation of a cyclopentanone (B42830) derivative. The presence of the methoxy (B1213986) and dimethyl substituents would likely influence the migratory aptitude of the adjacent carbons, although predicting the precise regioselectivity without experimental data is speculative.

Table 1: Plausible Products of Ring Expansion of this compound

| Reagent | Catalyst | Potential Product(s) |

|---|

Formation of Heterocyclic Systems via Cyclobutanone Transformations

Cyclobutanones are versatile precursors for the synthesis of various heterocyclic systems. The strained four-membered ring can be cleaved and subsequently incorporated into a new ring system. For instance, reactions with hydrazines or hydroxylamine (B1172632) could lead to the formation of pyrazoline or isoxazoline (B3343090) derivatives, respectively, fused to a cyclobutane ring, which might then undergo further rearrangement.

Another potential route to heterocycles involves the Baeyer-Villiger oxidation of this compound. This reaction would likely result in the formation of a five-membered lactone, where an oxygen atom is inserted adjacent to the carbonyl group. The regioselectivity of this oxidation would be influenced by the electronic and steric nature of the substituents.

Alpha-Functionalization and Regioselectivity Studies

Enolate Chemistry and Aldol (B89426) Reactions of Cyclobutanones

Like other ketones, this compound is expected to form an enolate upon treatment with a suitable base. The regioselectivity of enolate formation would be a key consideration. Deprotonation could occur at either the C2 or C4 position. The steric hindrance imposed by the gem-dimethyl group at the C2 position would likely favor deprotonation at the C4 position, leading to the thermodynamic enolate.

This enolate could then participate in aldol reactions with various aldehydes and ketones. The stereochemical outcome of such reactions would be of significant interest, potentially leading to the formation of new stereocenters.

Table 2: Predicted Aldol Reaction of this compound

| Base | Electrophile (RCHO) | Expected Major Product |

|---|

Michael Addition Reactions on Substituted Cyclobutanones

While the cyclobutanone itself is not a Michael acceptor, its α,β-unsaturated derivatives could undergo Michael addition reactions. To achieve this, an aldol condensation could first be performed, followed by dehydration to introduce a double bond in conjugation with the carbonyl group. The resulting enone would then be susceptible to conjugate addition by various nucleophiles, such as organocuprates or stabilized enolates. The regioselectivity of the Michael addition would be directed by the electronics of the enone system.

Elucidation of Reaction Mechanisms and Intermediates

Spectroscopic Probing of Transient Species

The study of the reaction mechanisms involving this compound would necessitate the use of various spectroscopic techniques to identify and characterize transient species. For instance, in the formation of the enolate, low-temperature NMR spectroscopy could be employed to observe the structure of the enolate and determine its geometry.

For reactions involving ring expansion or the formation of heterocyclic systems, techniques such as mass spectrometry and in-situ IR spectroscopy could provide valuable information about the intermediates and transition states. The identification of transient species would be crucial for a complete understanding of the reaction pathways and for optimizing reaction conditions to favor the desired products.

Kinetic and Thermodynamic Aspects of Cyclobutanone Reactivity

The reactivity of cyclobutanone derivatives is fundamentally governed by the inherent strain of the four-membered ring. This high ring strain makes them thermodynamically unstable compared to their acyclic counterparts or larger ring systems, providing a significant driving force for ring-opening and ring-expansion reactions. The kinetics of these transformations, however, are influenced by the nature and position of substituents on the cyclobutanone core. In the case of this compound, the interplay between thermodynamic strain and the kinetic effects of the methoxy and gem-dimethyl groups dictates its chemical behavior.

Thermodynamic Driving Forces: Ring Strain

The substituents on this compound are expected to modulate its thermodynamic stability. Studies on substituted cyclic ketones have shown that both methyl and methoxy groups can have a stabilizing effect, contributing to a decrease in the gas-phase enthalpy of formation. mdpi.comresearchgate.net For instance, the presence of a methyl group on an indanone core leads to a stabilization of about 35 kJ·mol⁻¹, while a methoxy group provides a more substantial stabilization of approximately 153 kJ·mol⁻¹. mdpi.comresearchgate.net While these values are for a different ring system, the trend suggests that the substituents on this compound likely lower its ground-state energy relative to unsubstituted cyclobutanone. However, this stabilization is generally insufficient to overcome the substantial inherent strain of the cyclobutane ring, which remains the dominant factor in its thermodynamic profile.

| Type of Strain | Description | Estimated Energy Contribution |

|---|---|---|

| Angle Strain (Baeyer Strain) | Deviation of C-C-C bond angles (approx. 90°) from the ideal tetrahedral angle (109.5°). | Primary contributor to overall ring strain. wikipedia.org |

| Torsional Strain (Pitzer Strain) | Eclipsing interactions between adjacent C-H and C-C bonds. Partially relieved by ring puckering. | Significant, but less than in a planar conformation. libretexts.org |

| Transannular Strain (Prelog Strain) | Steric interactions across the ring. Generally minimal in cyclobutanone itself. | May become relevant with bulky substituents. |

Kinetic Reactivity Profile

The high thermodynamic potential of cyclobutanones translates into kinetic lability under various conditions, including thermal, photochemical, and catalytic activation.

Thermal Decomposition : Unsubstituted cyclobutanone undergoes thermal decomposition to yield primarily ethylene and ketene, with a minor pathway producing cyclopropane and carbon monoxide. cdnsciencepub.comcdnsciencepub.comacs.orgresearchgate.net The major pathway has an activation energy of approximately 52 kcal/mol. cdnsciencepub.com For this compound, the substitution pattern would likely influence the kinetics of these pathways. The gem-dimethyl group at the C2 position could sterically influence the transition state geometry.

Photochemical Reactions : In solution, the dominant photochemical reaction for cyclobutanones is often ring expansion. acs.orgacs.org Irradiation of cyclobutanone in a methanol (B129727) solution, for example, yields 2-methoxytetrahydrofuran. acs.org This reaction is proposed to proceed through an initial α-cleavage to form a 1,4-acyl alkyl biradical, which then rearranges to an oxacarbene intermediate that is subsequently trapped by the solvent. acs.org For this compound, a similar photochemical ring expansion in an alcohol solvent (ROH) would be expected to yield a substituted alkoxy-tetrahydrofuran. The quantum yield for such reactions can be sensitive to the substitution pattern. acs.org

Enolization : Like other ketones, cyclobutanones can undergo enolization. The equilibrium between the keto and enol forms is a key thermodynamic aspect. Theoretical studies suggest that for simple cyclic ketones, the keto form is significantly more stable than the enol. znaturforsch.comresearchgate.net In the case of this compound, two different enolates could potentially form: the "kinetic" enolate (less substituted) by deprotonation at C4, and the "thermodynamic" enolate (more substituted) by deprotonation at C2. However, the presence of the gem-dimethyl group at the C2 position precludes enolization at that site. Therefore, only one enolate can be formed by deprotonation at the C4 position. The rate of this enolization would depend on the base used and reaction conditions.

The substituents play a crucial kinetic role. The gem-dimethyl group at the C2 position provides steric hindrance, which could slow down reactions involving nucleophilic attack at the carbonyl carbon. Conversely, the electron-donating methoxy group at the C3 position could influence the electronic nature of the ring and the stability of reaction intermediates, thereby affecting reaction rates.

| Reaction Type | Expected Outcome | Kinetic/Thermodynamic Considerations |

|---|---|---|

| Thermal Decomposition | Ring fragmentation to smaller molecules. | Thermodynamically driven by relief of ring strain. Kinetics influenced by substituent stabilization of radical intermediates. |

| Photochemical Ring Expansion (in alcohol) | Formation of a substituted 2-alkoxytetrahydrofuran. | Proceeds via a biradical intermediate. The methoxy and dimethyl groups will direct the regiochemistry of the resulting product. acs.org |

| Enolization | Formation of a single enolate at the C4 position. | Kinetically controlled process. The gem-dimethyl group at C2 prevents the formation of a "thermodynamic" enolate at that position. youtube.comyoutube.com |

| Catalytic Ring Expansion | Potential formation of substituted cyclopentenones. | Transition-metal catalysis can overcome kinetic barriers for C-C bond cleavage under mild conditions. utexas.eduutexas.edursc.org |

Advanced Spectroscopic Characterization for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the complex structure of 3-Methoxy-2,2-dimethylcyclobutan-1-one. The combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of its constitution and stereochemistry.

The ¹H and ¹³C NMR spectra provide the fundamental framework of the molecule's connectivity. Based on the structure, a set of predicted signals can be described.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups attached to C2 are chemically equivalent due to free rotation and would appear as a single, sharp singlet, likely in the upfield region (δ 1.0-1.5 ppm). The methoxy (B1213986) group protons (-OCH₃) would also produce a sharp singlet, typically found around δ 3.2-3.8 ppm. The protons on the cyclobutane (B1203170) ring at C3 and C4 would show more complex splitting patterns due to geminal and vicinal coupling. The proton at C3, being adjacent to the electron-withdrawing methoxy group, would be shifted downfield relative to the C4 protons. These C4 protons would likely appear as a multiplet.

Carbon-¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. A key feature would be the downfield signal for the carbonyl carbon (C1) of the ketone, expected in the range of δ 200-220 ppm. The quaternary carbon C2, bonded to the two methyl groups, would appear in the aliphatic region. The carbon bearing the methoxy group (C3) would be shifted downfield due to the oxygen atom's electronegativity, while the C4 carbon would be further upfield. The two equivalent methyl carbons and the methoxy carbon would also be readily identifiable.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1 (C=O) | - | 205-215 | - |

| C2 | - | 45-55 | - |

| C3-H | 3.8-4.2 | 70-80 | Multiplet |

| C4-H₂ | 2.0-2.8 | 30-40 | Multiplet |

| 2 x -CH₃ | 1.1-1.4 | 20-30 | Singlet |

| -OCH₃ | 3.3-3.6 | 55-60 | Singlet |

Note: These are estimated chemical shift ranges and the actual experimental values may vary.

To confirm the connectivity established from 1D NMR, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the C3 proton and the C4 protons, confirming their adjacent relationship on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their respective carbon atoms: the C3-H proton to C3, the C4-H₂ protons to C4, the methyl protons to the methyl carbons, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations and piecing together the carbon skeleton. Expected key correlations would include:

The methyl protons at C2 showing correlations to the quaternary carbon C2, the carbonyl carbon C1, and the C3 carbon.

The methoxy protons showing a correlation to the C3 carbon.

The C3 proton showing correlations to C2, C4, and the methoxy carbon.

The C4 protons showing correlations to C1, C2, and C3.

These correlations would collectively provide unambiguous evidence for the this compound structure.

The puckered nature of the cyclobutane ring allows for the existence of cis and trans isomers, depending on the relative orientation of the methoxy group and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. If the methoxy group is cis to the adjacent C4 protons, a NOESY correlation would be expected between the C3 proton and the C4 protons on the same face of the ring. Conversely, in the trans isomer, a stronger NOE might be observed between the C3 proton and one of the gem-dimethyl groups, depending on the ring conformation.

Chiral Shift Reagents: If the compound is synthesized as a racemic mixture, chiral lanthanide shift reagents could be used in NMR to differentiate the two enantiomers. The reagent would form a complex with the ketone, creating a diastereomeric environment and causing separate signals for each enantiomer to be observed in the NMR spectrum, allowing for the determination of enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is essential for confirming the elemental composition of the molecule. For this compound (C₇H₁₂O₂), the calculated monoisotopic mass is 128.08373 Da. uni.lu High-resolution mass spectrometry would be able to confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the molecular formula.

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern that can be used to further support the proposed structure. Plausible fragmentation pathways under electron ionization (EI) could include:

Loss of the methoxy group: A prominent fragment would likely correspond to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 97.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for ketones. This could lead to the loss of a C₂H₅O fragment or a C₄H₇ fragment.

Ring cleavage: The strained cyclobutane ring could undergo cleavage, leading to various smaller fragments. For example, a retro-[2+2] cycloaddition could lead to the formation of ketene (B1206846) and a substituted alkene.

Analysis of these fragmentation patterns would provide corroborating evidence for the connectivity of the molecule.

Collision Cross Section (CCS) is a measure of the shape and size of an ion in the gas phase. While experimental CCS data is not available, predicted values can offer insights into the likely conformation of the protonated or adducted molecule. These predictions are based on theoretical models. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.09100 | 121.8 |

| [M+Na]⁺ | 151.07294 | 129.9 |

| [M-H]⁻ | 127.07644 | 126.4 |

| [M+NH₄]⁺ | 146.11754 | 140.0 |

| [M+K]⁺ | 167.04688 | 132.8 |

| [M+H-H₂O]⁺ | 111.08098 | 114.1 |

| [M+HCOO]⁻ | 173.08192 | 144.3 |

| [M+CH₃COO]⁻ | 187.09757 | 176.7 |

| [M+Na-2H]⁻ | 149.05839 | 128.3 |

| [M]⁺ | 128.08317 | 132.5 |

| [M]⁻ | 128.08427 | 132.5 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

This predicted data serves as a valuable reference for future experimental work involving ion mobility-mass spectrometry, which could be used to separate isomers and conformers of this compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Theoretically, the IR spectrum of this compound would be expected to exhibit key vibrational modes. A strong absorption band corresponding to the C=O (carbonyl) stretching of the cyclobutanone (B123998) ring would likely appear in the region of 1785-1815 cm⁻¹, with the exact position influenced by ring strain. Additionally, C-O stretching vibrations from the methoxy group would be anticipated, typically falling within the 1000-1300 cm⁻¹ range. C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. Without experimental data, a precise analysis and the creation of a data table with observed frequencies and their assignments is not possible.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence in the current scientific literature to suggest that the single-crystal X-ray structure of this compound has been determined. As a result, critical data regarding its solid-state conformation, crystal packing, and precise molecular dimensions remain unknown. Information such as unit cell parameters, space group, bond lengths, and bond angles, which are essential for a definitive structural elucidation in the solid state, are unavailable.

Ultrafast Spectroscopy for Excited State Dynamics and Photochemical Mechanisms

Research on the ultrafast excited-state dynamics and photochemical mechanisms of this compound has not been specifically reported. Studies on the parent compound, cyclobutanone, and its derivatives have revealed complex photochemical behaviors, including competing Norrish Type I and Type II reactions, which occur on ultrafast timescales. nih.govaip.orgresearchgate.netaip.org These processes are often investigated using time-resolved spectroscopic techniques to probe the dynamics of excited states.

For instance, studies on similar molecules sometimes employ ultrafast laser flash photolysis to investigate the formation and decay of transient species in the excited state. nih.gov The photochemistry of cyclobutanone itself is known to be dependent on the excitation wavelength, leading to different product ratios. aip.org However, how the specific substituents (methoxy and dimethyl groups) on the cyclobutanone ring in this compound would influence these dynamics is a matter of speculation without dedicated experimental or theoretical studies. The excited-state lifetimes and the branching ratios between different photochemical pathways for this particular compound have not been documented.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations can provide a detailed picture of the electronic structure of 3-methoxy-2,2-dimethylcyclobutan-1-one. The puckered four-membered ring of cyclobutanone (B123998) is a result of the competition between angle strain (favoring a planar structure with 90° angles) and torsional strain (favoring a puckered conformation to relieve eclipsing interactions). arxiv.org For the ground state of unsubstituted cyclobutanone, a puckered Cs symmetry is observed. researchgate.net The introduction of substituents—a methoxy (B1213986) group at C3 and two methyl groups at C2—would further influence the ring's geometry.

The gem-dimethyl group at the C2 position would likely increase steric strain, potentially affecting the degree of ring puckering. The methoxy group at C3 can exist in different orientations relative to the ring, leading to various conformers. DFT calculations would be essential to determine the preferred geometry by optimizing the structure to find the lowest energy state. Analysis of the electron density distribution would reveal the polarization of bonds, with the carbonyl group (C=O) being highly polarized, rendering the carbonyl carbon electrophilic. Natural Bond Orbital (NBO) analysis, a common DFT-based method, would quantify charge transfer interactions, such as hyperconjugation between the oxygen lone pairs of the methoxy group and adjacent sigma anti-bonding orbitals, which can influence stability.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the calculation of reaction energetics (the energy difference between reactants and products) and activation barriers (the energy required to reach the transition state). For cyclobutanones, characteristic reactions include ring-opening, cycloadditions, and rearrangements. researchgate.netrsc.org

A key reaction pathway for cyclobutanes is thermal ring-opening to form an alkene and a ketene (B1206846). DFT calculations on the thermal ring-opening of cyclobutene, for instance, have shown that substituents significantly alter the activation energy. researchgate.net For this compound, DFT could model the transition state for its thermal or photochemical decomposition. For example, in the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations identified the rate-determining step as the release of N2, with an activation energy of 17.7 kcal/mol, leading to a 1,4-biradical that subsequently forms the cyclobutane (B1203170) ring. acs.org A similar approach could be used to model reactions involving the title compound.

The table below illustrates hypothetical activation energies for different potential reaction pathways of a substituted cyclobutanone, based on typical values found in computational studies of similar systems. acs.orgmdpi.com

| Plausible Reaction Pathway | Hypothetical Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Norrish Type I Cleavage | α-cleavage biradical formation | 15-25 |

| [2+2] Cycloreversion | Concerted or stepwise bond breaking | 30-40 |

| Ring Expansion | Rearrangement to a cyclopentanone (B42830) derivative | 20-35 |

This table is illustrative and does not represent experimentally verified data for this compound.

The puckered nature of the cyclobutane ring, combined with the substituent at C3, means that this compound can exist as different stereoisomers (cis and trans, where the methoxy group is on the same or opposite side of the ring relative to a reference plane) and conformers (due to ring puckering and rotation around single bonds).

Computational studies on substituted cyclic ketones, such as 3-methylcyclohexanone, have demonstrated the use of DFT to determine the relative stabilities of axial and equatorial conformers. researchgate.net For this compound, the methoxy group can be in an axial-like or equatorial-like position. DFT calculations would involve optimizing the geometry of each possible conformer and calculating their relative energies. The most stable conformer would be the one that minimizes steric and electronic repulsions. In substituted cyclohexanes, equatorial positions are generally favored for larger groups to avoid 1,3-diaxial interactions. sapub.org A similar principle would apply here, suggesting the conformer with the methoxy group in an equatorial-like position might be more stable.

The relative stability of the cis and trans isomers could also be determined by comparing their lowest-energy conformers. The table below shows hypothetical relative energies for different stereoisomers and conformers.

| Isomer/Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| trans-equatorial | 0.00 | ~ 85% |

| trans-axial | 1.20 | ~ 10% |

| cis-equatorial | 1.80 | ~ 4% |

| cis-axial | 2.50 | ~ 1% |

This table is a hypothetical representation based on principles of conformational analysis and does not reflect specific calculated data for the title compound.

Molecular Orbital Theory and Frontier Orbital Analysis in Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. aip.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are crucial for predicting a molecule's reactivity.

For a ketone like this compound, the HOMO is typically associated with the non-bonding lone pair electrons on the carbonyl oxygen. The LUMO is usually the π* anti-bonding orbital of the C=O bond. researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excited and more reactive. researchgate.net

Substituents can significantly alter the energies of the frontier orbitals. The electron-donating methyl and methoxy groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). The effect on the LUMO is generally less pronounced. DFT calculations for unsubstituted cyclobutanone have identified the HOMO and LUMO orbitals. researchgate.net A similar analysis for the title compound would precisely quantify the influence of the substituents.

| Orbital | Typical Energy (eV) for a Cyclic Ketone | Primary Atomic Orbital Contribution |

| HOMO | -6.5 to -7.5 | O (n) |

| LUMO | +1.0 to +2.0 | C=O (π*) |

| HOMO-LUMO Gap | 7.5 to 9.5 | - |

This table provides typical energy ranges for cyclic ketones based on computational literature. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment, such as a solvent. While quantum dynamics simulations have been performed on cyclobutanone to study its photo-excited state dynamics, researchgate.netaip.org classical MD simulations would be more suitable for exploring conformational landscapes and solvation.

An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms using a force field. The simulation would then track the atomic motions over nanoseconds. This would reveal the accessible conformations of the cyclobutanone ring and the methoxy group, the rates of interconversion between them, and how these dynamics are influenced by interactions with solvent molecules. For instance, hydrogen bonding between the carbonyl oxygen and water would be explicitly modeled, showing how solvation stabilizes the molecule and potentially influences its reactivity.

Synthetic Applications and Broader Research Impact

3-Methoxy-2,2-dimethylcyclobutan-1-one as a Key Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis. cymitquimica.com Its structure, featuring a strained cyclobutane (B1203170) ring, a ketone carbonyl group, and a methoxy (B1213986) substituent, offers multiple reactive sites for chemical transformations. The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening or ring-expansion reactions, providing pathways to a variety of acyclic and larger cyclic compounds. mdpi.com

The ketone functionality allows for a wide range of classical carbonyl chemistry, including reductions, aldol (B89426) reactions, and Wittig-type olefinations. The gem-dimethyl group provides steric influence and a specific substitution pattern that is found in numerous natural products. nih.gov Furthermore, the methoxy group can act as a directing group or be transformed into other functionalities, adding to the compound's synthetic utility. This combination of features makes this compound a strategic starting material for accessing complex molecular architectures that might otherwise require lengthy synthetic sequences.

Building Blocks for Complex Carbocyclic and Heterocyclic Frameworks

The unique reactivity of cyclobutanone (B123998) derivatives allows them to serve as foundational building blocks for more intricate molecular skeletons. Their high ring strain can be harnessed to drive reactions that form larger, more complex carbocyclic and heterocyclic systems. nih.gov

While specific examples detailing the use of this compound for nitrogen-heterocycle synthesis are not extensively documented, the general reactivity of the cyclobutanone scaffold points to its significant potential in this area. Ring-opening reactions of cyclobutanones can be achieved with N-centered nucleophiles, such as anilines or amides, facilitated by palladium catalysis, to produce acyclic amides. researchgate.net Furthermore, the transformation of cyclobutenones, which can be derived from cyclobutanones, into various heterocycles is well-established. For instance, chiral N-heterocyclic carbene (NHC) catalysts can effectively couple cyclobutenones with imines to produce lactams bearing a quaternary carbon center in high yield and enantioselectivity. nih.gov Such strategies highlight the potential for this compound to serve as a precursor for a diverse range of nitrogen-containing heterocyclic compounds.

The gem-dimethylcyclobutane motif is a recurring structural feature in a wide array of natural products, particularly terpenoids and meroterpenoids. nih.gov Historically, many syntheses of these molecules started from readily available natural products like pinene that already contained this motif. However, modern synthetic strategies increasingly rely on de novo construction of the cyclobutane ring, with [2+2] cycloadditions, ring contractions, and cyclizations being the major approaches. nih.govkib.ac.cnrsc.org

Cyclobutanone intermediates are central to these strategies. For example, the synthesis of (+)-pestalotiopsin A, a bioactive natural product, utilized a cyclobutanone intermediate that was key to establishing the required gem-dimethylcyclobutane structure. nih.gov Dichlorocyclobutanones, derived from [2+2] cycloadditions, are particularly versatile, serving as precursors to a wide variety of five-membered carbocycles and γ-butyrolactones found in nature through regioselective ring expansion or Baeyer-Villiger oxidation. nih.gov The structural elements of this compound make it a highly relevant starting material for accessing these important classes of natural products.

Development of Enzyme Inhibitors and Biologically Relevant Analogues (General for cyclobutanones)

Cyclobutanones have emerged as a significant class of enzyme inhibitors, primarily due to the inherent strain in their four-membered ring. This strain renders the ketone carbonyl more electrophilic compared to less strained analogues like cyclopentanones. mdpi.com This enhanced electrophilicity facilitates the formation of a hydrated gem-diol, which can act as a transition-state mimetic for intermediates in enzymatic hydrolysis reactions. mdpi.com

This property has been successfully exploited in the design of inhibitors for metallohydrolases and serine hydrolases. For instance, cyclobutanone-based compounds have been reported as micromolar inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance. mdpi.com An α-amido cyclobutanone was designed as a transition-state analogue for the quorum-quenching enzyme AiiA and was found to be a competitive inhibitor. mdpi.com

| Enzyme Target | Cyclobutanone Analogue Type | Inhibition Mechanism | Key Finding |

| Metallo-β-lactamase IMP-1 | β-Lactam mimetic | Transition-state mimicry | Micromolar potency inhibition. |

| Serine Hydrolase (Francisella tularensis) | 2-Aminocyclobutanone synthon | Hemiacetal formation | Inhibition enabled by the electrophilicity of the cyclobutanone carbonyl. |

| Metallo-γ-lactonase AiiA | α-Amido cyclobutanone | Competitive inhibition, transition-state mimicry | Unexpected ring-opening of the inhibitor in the active site. mdpi.com |

Methodologies for Diversity-Oriented Synthesis (DOS) Utilizing Cyclobutanone Scaffolds

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical and biological space. springernature.com The unique and strained scaffold of cyclobutanone makes it an excellent starting point for DOS. The ability of the four-membered ring to undergo various transformations, such as ring-opening, ring-expansion, and cycloadditions, allows for the creation of a wide range of distinct molecular frameworks from a common precursor. mdpi.comspringernature.com

The synthesis of furan-fused cyclobutanones, for example, has been shown to produce versatile building blocks that can undergo a variety of ring-opening reactions and cycloadditions, demonstrating their utility in diversity-oriented synthesis. springernature.com The employment of strained rings in catalytic tandem functionalization processes is a growing strategy for generating chemical diversity. rsc.org By leveraging the reactivity of the cyclobutanone core, chemists can develop branching synthetic pathways where a single intermediate is converted into multiple, structurally distinct product scaffolds, a hallmark of efficient DOS strategies.

Design of Novel Catalysts and Reagents for Cyclobutanone Chemistry

The advancement of cyclobutanone chemistry is intrinsically linked to the development of new catalysts and reagents that can control the reactivity of these strained rings. Transition-metal catalysis has been particularly impactful. bohrium.com

Rhodium catalysts, for instance, have been used for the reagent-free ring expansion of cyclobutenones into cyclopentenones and indanones via C-C bond cleavage. nih.gov Nickel catalysis has enabled the carboxylative C-C bond activation of cyclobutanones, followed by trapping with carbon dioxide to form valuable 3-indanone-1-acetic acids. rsc.org

For the asymmetric synthesis of cyclobutanones, cobalt-based metalloradical catalysts have been developed. These catalysts, derived from earth-abundant cobalt salts, can prepare cyclobutanones with excellent regio-, diastereo-, and enantiocontrol under mild conditions. nih.gov The optimization of chiral ligands, such as D₂-symmetric chiral amidoporphyrins, is key to achieving high stereoselectivity in these transformations. organic-chemistry.org These catalytic advancements not only provide efficient routes to chiral cyclobutanones but also expand the synthetic toolbox for manipulating these versatile building blocks.

Applications in Materials Science

While direct applications of This compound in materials science are not extensively documented in current literature, the broader class of cyclobutane and cyclobutanone derivatives serves as versatile building blocks and functional motifs in the development of advanced materials. The inherent ring strain and unique stereochemistry of the cyclobutane ring offer pathways to novel molecular architectures and materials with specific functionalities.

The primary application of cyclobutane derivatives in this field is in the synthesis of specialized polymers and functional organic molecules. For instance, cyclobutane derivatives are utilized in the production of stress-responsive polymers. lifechemicals.com The four-membered ring can be engineered to undergo specific chemical transformations, such as ring-opening reactions, when subjected to mechanical force. This property is foundational for creating mechanophores—molecular units that respond to mechanical stress by changing their chemical structure, leading to alterations in properties like color or fluorescence. Such materials are being explored for applications in damage sensing and self-healing polymers.

Furthermore, the rigid and well-defined three-dimensional structure of the cyclobutane moiety is exploited in supramolecular chemistry and crystal engineering. By incorporating cyclobutanone derivatives into larger molecules, it is possible to control the packing of molecules in the solid state, influencing the bulk properties of the material.